![molecular formula C15H15ClINO2 B3617755 (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine](/img/structure/B3617755.png)
(2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine
Overview
Description
(2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine, also known as 2C-I, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist who is credited with discovering many other psychoactive compounds. 2C-I is known for its hallucinogenic and stimulant effects and has been the subject of scientific research for many years.
Mechanism of Action
The exact mechanism of action of (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin receptor agonist. It binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to the activation of downstream signaling pathways that produce the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It produces a range of effects on the brain, including alterations in perception, mood, and cognition. It also produces changes in heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the drug's effects on the serotonin system.
Advantages and Limitations for Lab Experiments
The use of (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine in laboratory experiments has several advantages and limitations. One advantage is that it produces well-defined and reproducible effects, making it useful for studying the mechanisms of action of psychoactive drugs. However, its psychoactive effects make it difficult to use in certain types of experiments, and its synthesis and handling require specialized knowledge and equipment.
Future Directions
There are many potential future directions for research on (2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Researchers are also interested in understanding the mechanisms by which it produces its psychoactive effects and developing new drugs that target the same pathways. Finally, there is a need for further research on the safety and toxicity of this compound, particularly with respect to its long-term effects on the brain and other organs.
Scientific Research Applications
(2-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine has been the subject of scientific research for many years. It has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Researchers have also investigated its effects on the brain and the mechanisms by which it produces its psychoactive effects.
properties
IUPAC Name |
2-chloro-N-[(3-iodo-4,5-dimethoxyphenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClINO2/c1-19-14-8-10(7-12(17)15(14)20-2)9-18-13-6-4-3-5-11(13)16/h3-8,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMPPPBZHQCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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